Enantiomeric Purity and Optical Rotation: (R)-Enantiomer vs. (S)-Enantiomer vs. Racemate
The (R)-enantiomer (CAS 117444-30-1) can be obtained with an enantiomeric excess (ee) exceeding 99% when synthesized via the L-serine-derived asymmetric pathway, as confirmed by capillary electrophoresis using β-cyclodextrin as chiral selector [1]. The corresponding (S)-enantiomer (CAS 117422-50-1) similarly achieves >99% ee via the D-serine pathway [1]. In contrast, the racemic mixture (CAS 110927-03-2) provides 0% ee by definition, and commercially sourced 'chiral' material synthesized via non-asymmetric routes (e.g., biocatalytic kinetic resolution) may exhibit significantly lower optical purity, with reported ee values as low as 51% [2]. The optical rotation for the (R)-enantiomer is specified as [α]D = -10.5 (c 1.0, MeOH), while the (S)-enantiomer exhibits [α]D = +10.5 (c 1.0, MeOH) [1].
| Evidence Dimension | Enantiomeric excess (ee) via chiral capillary electrophoresis |
|---|---|
| Target Compound Data | >99% ee (R-enantiomer, CAS 117444-30-1); [α]D = -10.5 (c 1.0, MeOH) |
| Comparator Or Baseline | (S)-enantiomer: >99% ee, [α]D = +10.5; Racemate: 0% ee; Biocatalytic (R): 51% ee |
| Quantified Difference | Δee ≥ 48% vs. biocatalytic route; unambiguous stereochemical identity vs. racemate (0% ee) |
| Conditions | Capillary electrophoresis (β-cyclodextrin); polarimetry (MeOH, 20°C) |
Why This Matters
Only material with certified high ee (≥99%) guarantees stereochemical integrity in downstream chiral HPLC methods, single-crystal X-ray diffraction analysis of diastereomeric salts, and reproducible pharmacological SAR.
- [1] Usse, S., et al. (2001). Synthesis of enantiomerically pure 3-aminochroman derivatives. Tetrahedron: Asymmetry, 12(12), 1689-1694. View Source
- [2] Sandri, J., et al. (2010). Biocatalytic enantioselective approach to 3-aryl-2-nitropropanols: Synthesis of enantioenriched (R)-5-methoxy-3-aminochroman, a key precursor to the antidepressant drug Robalzotan. Journal of Molecular Catalysis B: Enzymatic, 65(1-4), 79-85. View Source
